molecular formula C8H10ClNO3S B13154904 N-(4-Chloro-3-methoxyphenyl)methanesulfonamide

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide

Cat. No.: B13154904
M. Wt: 235.69 g/mol
InChI Key: HHFRGVJYWSAOEX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S. It is characterized by the presence of a chloro group, a methoxy group, and a methanesulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)methanesulfonamide
  • N-(4-Chloro-3-methylphenyl)methanesulfonamide
  • Methanesulfonamide

Uniqueness

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound in various research applications .

Biological Activity

N-(4-Chloro-3-methoxyphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known to mimic natural substrates and interact with various biological targets. The structural formula can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O3_{3}S
  • Molecular Weight : 287 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound ranged from 2 to 64 μg/mL, indicating moderate to high potency against these pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various biological systems.

The mechanism of action for this compound primarily involves its interaction with enzymes or receptors. The sulfonamide moiety allows the compound to bind effectively to the active sites of target enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to both antimicrobial and anti-inflammatory effects by preventing the proliferation of pathogens and reducing inflammatory responses .

Case Study: Antitumor Activity

In addition to its antimicrobial and anti-inflammatory properties, there is emerging evidence suggesting that this compound may possess antitumor activity. A study utilizing xenograft models demonstrated that compounds with similar structures could significantly reduce tumor growth in mice treated with radiation therapy. The proposed mechanism involved increased endoplasmic reticulum stress leading to apoptosis during treatment .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values 2–64 μg/mL against S. aureus
Anti-inflammatoryInhibition of inflammatory enzymes
AntitumorReduction in tumor growth in xenografts

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

N-(4-chloro-3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3

InChI Key

HHFRGVJYWSAOEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)Cl

Origin of Product

United States

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